An In-Depth Technical Guide to 1-Benzothiophen-5-ylmethylamine: Current Knowledge and Future Directions
An In-Depth Technical Guide to 1-Benzothiophen-5-ylmethylamine: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothiophen-5-ylmethylamine is a heterocyclic amine containing the benzothiophene scaffold, a privileged structure in medicinal chemistry. While the broader class of benzothiophene derivatives has been extensively studied for a wide array of pharmacological activities, specific data on the chemical and biological properties of 1-Benzothiophen-5-ylmethylamine remains limited in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known characteristics of this compound, drawing upon available data for its core structure and closely related analogs. The guide will cover its fundamental chemical identity, predicted physicochemical properties, and general principles of synthesis and reactivity. Furthermore, it will explore the vast therapeutic potential suggested by the extensive research into the benzothiophene pharmacophore, highlighting potential avenues for future investigation into 1-Benzothiophen-5-ylmethylamine as a candidate for drug discovery and development.
Introduction: The Significance of the Benzothiophene Core
The benzothiophene ring system, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is present in a variety of biologically active molecules and approved pharmaceuticals, demonstrating a remarkable versatility in interacting with diverse biological targets. The inherent properties of the benzothiophene nucleus, including its aromaticity, planarity, and the presence of a sulfur atom capable of engaging in various non-covalent interactions, contribute to its success as a pharmacophore.[2]
Derivatives of benzothiophene have been shown to exhibit a wide spectrum of pharmacological activities, including but not limited to:
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Antimicrobial and Antifungal Activity: The benzothiophene core is found in compounds with potent activity against various bacterial and fungal strains.[3]
-
Anticancer Properties: Numerous benzothiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]
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Anti-inflammatory Effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways.
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Central Nervous System (CNS) Activity: Derivatives have been explored for their potential in treating a range of CNS disorders.
Given this extensive background, 1-Benzothiophen-5-ylmethylamine, as a specific derivative, presents an intriguing subject for further research. The introduction of a methylamine group at the 5-position of the benzothiophene ring introduces a basic center and a potential point for further chemical modification, opening up new possibilities for biological interactions and drug design.
Physicochemical Properties of 1-Benzothiophen-5-ylmethylamine
Core Chemical Identity
The fundamental identifiers for 1-Benzothiophen-5-ylmethylamine are summarized in the table below.[5]
| Property | Value |
| CAS Number | 56540-52-4 |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | (1-benzothiophen-5-yl)methanamine |
| Canonical SMILES | C1=CC2=C(C=CS2)C=C1CN |
Predicted Physicochemical Data
The following table presents computed physicochemical properties for 1-Benzothiophen-5-ylmethylamine, which can serve as a preliminary guide for experimental design.[5]
| Property | Predicted Value |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 54.3 Ų |
Note: These values are computationally derived and should be confirmed through experimental measurement.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-Benzothiophen-5-ylmethylamine is not prominently described, general synthetic strategies for substituted benzothiophenes can be adapted.
General Synthetic Approaches to the Benzothiophene Scaffold
The construction of the benzothiophene ring system is a well-established area of organic synthesis, with numerous methods available.[1][2] Common strategies often involve the cyclization of a substituted benzene derivative containing a sulfur-bearing side chain.
A generalized workflow for the synthesis of a substituted benzothiophene, which could be adapted for the synthesis of a precursor to 1-Benzothiophen-5-ylmethylamine, is depicted below.
Caption: A generalized workflow for the synthesis of substituted benzothiophenes.
Potential Synthesis of 1-Benzothiophen-5-ylmethylamine
A plausible synthetic route to 1-Benzothiophen-5-ylmethylamine could involve the following conceptual steps:
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Formation of a 5-substituted benzothiophene: Starting from a suitable precursor, a benzothiophene ring with a functional group at the 5-position that can be converted to a methylamine is synthesized. A common precursor is 5-bromobenzothiophene.
-
Introduction of the aminomethyl group: This can be achieved through various methods, such as:
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Cyanation followed by reduction: The 5-bromo derivative could be converted to the 5-cyano derivative, which is then reduced to the 5-aminomethyl derivative.
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Formylation followed by reductive amination: The 5-formylbenzothiophene can be subjected to reductive amination with ammonia or a suitable nitrogen source.
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Experimental Protocol: A Conceptual Reductive Amination Approach
This is a hypothetical protocol based on standard organic chemistry procedures and has not been experimentally validated for this specific compound.
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Step 1: Formylation of Benzothiophene. To a solution of benzothiophene in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., Vilsmeier-Haack reagent) at a controlled temperature.
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Step 2: Work-up and Isolation. After the reaction is complete, quench the reaction mixture and extract the product. Purify the resulting 5-formylbenzothiophene using column chromatography.
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Step 3: Reductive Amination. Dissolve the 5-formylbenzothiophene in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate).
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Step 4: Reduction. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.
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Step 5: Final Work-up and Purification. After the reduction is complete, perform an aqueous work-up, extract the product, and purify 1-Benzothiophen-5-ylmethylamine by column chromatography or crystallization.
Reactivity of the Benzothiophene Ring and the Aminomethyl Group
The reactivity of 1-Benzothiophen-5-ylmethylamine will be dictated by both the benzothiophene ring system and the aminomethyl substituent.
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Benzothiophene Ring: The benzothiophene ring is known to undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents.
-
Aminomethyl Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides, sulfonamides, and imines, respectively. The basicity of the amine allows for the formation of salts, such as the hydrochloride salt, which can be advantageous for purification and handling.
Caption: Potential reaction pathways for 1-Benzothiophen-5-ylmethylamine.
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 1-Benzothiophen-5-ylmethylamine, the extensive pharmacology of the benzothiophene scaffold provides a strong rationale for its investigation. The introduction of the methylamine group at the 5-position offers a handle for exploring structure-activity relationships (SAR) and developing new therapeutic agents.
Areas for Future Pharmacological Evaluation
Based on the known activities of benzothiophene derivatives, promising areas for the biological evaluation of 1-Benzothiophen-5-ylmethylamine and its derivatives include:
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Antimicrobial and Antifungal Assays: Screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[3][6]
-
Anticancer Screening: Evaluating its cytotoxicity against various cancer cell lines.[4]
-
Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes that are known targets for benzothiophene-containing drugs.
-
Receptor Binding Assays: Investigating its affinity for various G-protein coupled receptors (GPCRs) or other receptor families where benzothiophenes have shown activity.
Spectral Characterization
The structural elucidation of 1-Benzothiophen-5-ylmethylamine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzothiophene ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons would provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the methylene carbon and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display characteristic absorption bands for:
-
N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Absorptions for the aromatic and aliphatic C-H bonds.
-
C=C stretching: Bands in the aromatic region (around 1450-1600 cm⁻¹).
-
C-N stretching: An absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight (163.24). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond.[7]
Conclusion and Future Outlook
1-Benzothiophen-5-ylmethylamine represents an under-investigated molecule with significant potential stemming from its benzothiophene core. While specific experimental data remains scarce, this guide has provided a framework for its physicochemical properties, potential synthetic routes, and likely reactivity based on established chemical principles and data from related compounds. The vast and diverse biological activities associated with the benzothiophene scaffold strongly suggest that 1-Benzothiophen-5-ylmethylamine and its derivatives are promising candidates for future drug discovery efforts.
Future research should focus on:
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Developing and optimizing a robust synthetic protocol for 1-Benzothiophen-5-ylmethylamine to enable its production in quantities sufficient for thorough investigation.
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Conducting comprehensive experimental characterization of its physicochemical properties, including solubility, pKa, and crystal structure.
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Performing a broad-based biological screening to identify its potential pharmacological activities.
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Initiating structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to optimize for potency and selectivity against identified biological targets.
The exploration of this and other novel benzothiophene derivatives holds the promise of uncovering new therapeutic agents to address unmet medical needs.
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